molecular formula C17H14N2O3S3 B2937456 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2097913-11-4

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2937456
CAS RN: 2097913-11-4
M. Wt: 390.49
InChI Key: SSZBCTMDNXQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as compound 1, is a small molecule that has shown promising results in scientific research applications.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The structural recognition through analytical and spectral studies indicates potential applications in developing antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxicity and Anti-tumor Applications

  • Benzenesulfonamides with substituted benzaldehydes have shown cytotoxic activities and potential as carbonic anhydrase inhibitors, important for anti-tumor activity studies. The trimethoxy and hydroxy derivatives, in particular, exhibited interesting cytotoxic activities, hinting at their use in cancer treatment research (Gul et al., 2016).

properties

IUPAC Name

4-cyano-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-10-13-3-5-15(6-4-13)25(21,22)19-12-17(20,14-7-9-23-11-14)16-2-1-8-24-16/h1-9,11,19-20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZBCTMDNXQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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